molecular formula C12H9NO2 B1644903 3-Quinolin-8-ylacrylic acid CAS No. 77377-27-6

3-Quinolin-8-ylacrylic acid

Cat. No.: B1644903
CAS No.: 77377-27-6
M. Wt: 199.2 g/mol
InChI Key: JIEIJAGBFCDWPA-VOTSOKGWSA-N
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Description

3-Quinolin-8-ylacrylic acid is an organic compound with the molecular formula C12H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolin-8-ylacrylic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with acrylic acid under specific conditions. For instance, the reaction can be catalyzed by transition metals or conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Quinolin-8-ylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Quinolin-8-ylacrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolin-8-ylacrylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure from which 3-Quinolin-8-ylacrylic acid is derived.

    Isoquinoline: Another heterocyclic compound with similar properties but different structural arrangement.

    Quinolinic acid: An oxidized derivative of quinoline with distinct biological activities.

Uniqueness

This compound is unique due to its specific functional groups that allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry .

Properties

IUPAC Name

(E)-3-quinolin-8-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIJAGBFCDWPA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281988
Record name (2E)-3-(8-Quinolinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754190-58-4
Record name (2E)-3-(8-Quinolinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754190-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(8-Quinolinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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